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molecular formula C12H11NO B8340565 8,9-dihydropyrido[1,2-a]indol-7(6H)-one

8,9-dihydropyrido[1,2-a]indol-7(6H)-one

Cat. No. B8340565
M. Wt: 185.22 g/mol
InChI Key: PQHGPIHLRAAIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637541B2

Procedure details

A solution of the crude tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-α]indole-6-carboxylate from Step 5 in toluene (0.06 M) was treated with silica gel (5 g per g of substrate) and the mixture was heated to reflux for 6 h. After cooling, the mixture was filtered, the cake washed with EtOAc and the combined organics were concentrated under vacuum to give the crude title compound (82%) as a brown solid. This material was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:14](C(OC(C)(C)C)=O)[N:6]2[C:7]3[C:12]([CH:13]=[C:5]2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3>C1(C)C=CC=CC=1>[CH:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[CH:13]=[C:5]1[CH2:4][CH2:3][C:2](=[O:1])[CH2:14][N:6]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC=2N(C3=CC=CC=C3C2)C1C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the cake washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics were concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=C2C=C3N(C2=CC=C1)CC(CC3)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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